molecular formula C27H45O8P B14411325 Cholest-7-en-6-one, 3,14,25-trihydroxy-22-(phosphonooxy)-, (3beta,5beta,22R)- CAS No. 82183-63-9

Cholest-7-en-6-one, 3,14,25-trihydroxy-22-(phosphonooxy)-, (3beta,5beta,22R)-

Cat. No.: B14411325
CAS No.: 82183-63-9
M. Wt: 528.6 g/mol
InChI Key: AOKIBCRWTSJHIE-JDSHZQKYSA-N
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Description

Cholest-7-en-6-one, 3,14,25-trihydroxy-22-(phosphonooxy)-, (3beta,5beta,22R)- is a complex organic compound with significant biochemical relevance. . This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a phosphonooxy group attached to a cholestane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholest-7-en-6-one, 3,14,25-trihydroxy-22-(phosphonooxy)-, (3beta,5beta,22R)- involves multiple steps, starting from simpler steroidal precursors. The process typically includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Oxidation: Conversion of specific hydroxyl groups to ketones.

    Phosphorylation: Addition of the phosphonooxy group at the 22nd position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Cholest-7-en-6-one, 3,14,25-trihydroxy-22-(phosphonooxy)-, (3beta,5beta,22R)- can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the hydroxyl groups, leading to the formation of additional ketones or carboxylic acids.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The hydroxyl and phosphonooxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cholest-7-en-6-one derivatives with additional ketone or carboxylic acid groups.

Scientific Research Applications

Cholest-7-en-6-one, 3,14,25-trihydroxy-22-(phosphonooxy)-, (3beta,5beta,22R)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of pharmaceuticals and biochemical reagents.

Mechanism of Action

The mechanism of action of Cholest-7-en-6-one, 3,14,25-trihydroxy-22-(phosphonooxy)-, (3beta,5beta,22R)- involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    2-deoxyecdysone: A related compound with similar structural features but lacking the phosphonooxy group.

    Ecdysone: Another steroidal compound with a similar backbone but different functional groups.

Uniqueness

Cholest-7-en-6-one, 3,14,25-trihydroxy-22-(phosphonooxy)-, (3beta,5beta,22R)- is unique due to the presence of the phosphonooxy group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where specific interactions with biological molecules are required.

Properties

CAS No.

82183-63-9

Molecular Formula

C27H45O8P

Molecular Weight

528.6 g/mol

IUPAC Name

[(2S)-2-[(3S,5R,9R,10R,13R,17R)-3,14-dihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-6-methylheptan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C27H45O8P/c1-16(23(35-36(32,33)34)9-10-24(2,3)30)18-8-13-27(31)20-15-22(29)21-14-17(28)6-11-25(21,4)19(20)7-12-26(18,27)5/h15-19,21,23,28,30-31H,6-14H2,1-5H3,(H2,32,33,34)/t16-,17-,18+,19-,21-,23?,25+,26+,27?/m0/s1

InChI Key

AOKIBCRWTSJHIE-JDSHZQKYSA-N

Isomeric SMILES

C[C@@H]([C@H]1CCC2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)C(CCC(C)(C)O)OP(=O)(O)O

Canonical SMILES

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(C4)O)C)C)O)C(CCC(C)(C)O)OP(=O)(O)O

Origin of Product

United States

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